molecular formula C14H10BrN5O2S B11793214 1-(4-Bromophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-Bromophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B11793214
Molekulargewicht: 392.23 g/mol
InChI-Schlüssel: MKDNTANQUKGEDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,2,3-triazole-4-carboxylic acid family, characterized by a triazole core substituted with a carboxylic acid group at position 4. Key structural features include:

  • Position 1: A 4-bromophenyl group, contributing steric bulk and lipophilicity.
  • Position 5: A (pyrimidin-2-ylthio)methyl substituent, introducing a sulfur-linked pyrimidine moiety, which may enhance hydrogen bonding and π-π stacking interactions.

Eigenschaften

Molekularformel

C14H10BrN5O2S

Molekulargewicht

392.23 g/mol

IUPAC-Name

1-(4-bromophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C14H10BrN5O2S/c15-9-2-4-10(5-3-9)20-11(12(13(21)22)18-19-20)8-23-14-16-6-1-7-17-14/h1-7H,8H2,(H,21,22)

InChI-Schlüssel

MKDNTANQUKGEDA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)SCC2=C(N=NN2C3=CC=C(C=C3)Br)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(4-Bromophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl halide reacts with the triazole intermediate.

    Attachment of the Pyrimidinylthio Group: This can be done through a nucleophilic substitution reaction where a pyrimidinylthiol reacts with the bromophenyl-triazole intermediate.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

Der Wirkungsmechanismus von 1-(4-Bromphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-carbonsäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann sie mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungswechselwirkungen modulieren. Der Triazolring und die Bromphenylgruppe können bei diesen Wechselwirkungen eine entscheidende Rolle spielen und die Bindungsaffinität und -spezifität der Verbindung beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound is compared to structurally related 1,2,3-triazole-4-carboxylic acids with variations in substituents (Table 1).

Table 1: Structural and Functional Comparisons of Selected Triazole Derivatives

Compound Name Substituent (Position 1) Substituent (Position 5) Key Properties/Activities References
Target Compound 4-Bromophenyl (Pyrimidin-2-ylthio)methyl Not explicitly reported (synthesis focus)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl GP = 68.09% (NCI-H522 lung cancer cells)
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl Formyl Exists as cyclic hemiacetal tautomer (20% in solution)
1-(3-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid 3-Chloro-2-methylphenyl (Pyrimidin-2-ylthio)methyl MW = 361.8 g/mol; discontinued commercial availability
1-(4-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Fluorophenyl (Pyrimidin-2-ylthio)methyl No activity data available
1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Bromophenyl Methyl Solubility: Not specified; MW = 282.09 g/mol
Key Observations

Halogen Effects :

  • Bromine at position 1 (target compound) increases molecular weight and lipophilicity compared to chlorine (e.g., CAS 20725-34-2) or fluorine analogs .
  • Chlorophenyl derivatives (e.g., CAS 20725-34-2) show higher antitumor activity (GP = 68.09%), suggesting halogen electronegativity and size influence target binding .

Position 5 Substituents :

  • The (pyrimidin-2-ylthio)methyl group (target compound) may enhance interactions with biological targets due to sulfur’s nucleophilicity and pyrimidine’s aromaticity, though activity data is lacking .
  • Trifluoromethyl (CF₃) groups (e.g., CAS 20725-34-2) improve metabolic stability and membrane permeability, contributing to higher GP values .

Tautomerism and Stability: Formyl-substituted triazoles () exhibit ring-chain tautomerism, reducing stability compared to the target compound’s non-tautomerizing structure .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for pyrimidinylthio-methyl derivatives (e.g., nucleophilic substitution of phenacyl bromides with 1,3,4-oxadiazole precursors) .

Biologische Aktivität

1-(4-Bromophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound notable for its diverse biological activities and potential pharmacological applications. This compound features a triazole ring system, which is known for its ability to form hydrogen bonds and participate in various biochemical interactions. The unique structural components of this compound suggest significant potential in medicinal chemistry, particularly in anticancer and antimicrobial domains.

Chemical Structure

The molecular formula of this compound is C14H10BrN5O2S. Its structure includes:

  • A triazole ring which contributes to its biological activity.
  • A bromophenyl group that enhances lipophilicity and potential interactions with biological targets.
  • A pyrimidinylthio side chain , which may play a critical role in its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that compounds with similar triazole structures exhibit significant anticancer properties. For instance, derivatives of triazole have shown promising results in inhibiting cancer cell proliferation across various cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
1-(4-Bromophenyl)-5-(pyrimidin-2-thiomethyl)-1H-triazoleMCF-71.1Thymidylate synthase inhibition
1-(4-Bromophenyl)-5-(pyrimidin-2-thiomethyl)-1H-triazoleHCT-1162.6Thymidylate synthase inhibition
1-(4-Bromophenyl)-5-(pyrimidin-2-thiomethyl)-1H-triazoleHepG21.4Thymidylate synthase inhibition

These results indicate that the compound may act through the inhibition of thymidylate synthase, a key enzyme in DNA synthesis, leading to reduced cancer cell viability.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits good inhibitory effects against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli8 μg/mL
Staphylococcus aureus16 μg/mL

This antimicrobial activity can be attributed to the presence of the thioether group in the pyrimidine moiety, which enhances interaction with bacterial membranes.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be understood through SAR studies. Key findings include:

  • The bromine substitution on the phenyl ring increases lipophilicity and enhances binding affinity to biological targets.
  • The triazole moiety is crucial for biological activity due to its ability to form hydrogen bonds.
  • Variations in the pyrimidine structure can lead to significant changes in antimicrobial potency.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Case Study A : A derivative similar to our compound was tested against breast cancer cell lines and exhibited an IC50 value lower than standard treatments such as doxorubicin.
  • Case Study B : In a clinical trial involving patients with bacterial infections, a triazole derivative demonstrated superior efficacy compared to conventional antibiotics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.